molecular formula C16H14ClF2NO2 B2636807 N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,6-difluorobenzamide CAS No. 2034466-72-1

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,6-difluorobenzamide

Cat. No.: B2636807
CAS No.: 2034466-72-1
M. Wt: 325.74
InChI Key: CASMOHSJADAKFF-UHFFFAOYSA-N
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Description

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,6-difluorobenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a 3-chlorophenyl group and a 3-hydroxypropyl chain, along with two fluorine atoms at the 2 and 6 positions on the benzene ring. Its distinct structure makes it a valuable subject for research in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,6-difluorobenzamide typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the following steps:

    Preparation of 3-(3-chlorophenyl)-3-hydroxypropylamine: This intermediate can be synthesized by the reaction of 3-chlorobenzaldehyde with nitromethane, followed by reduction to obtain the corresponding amine.

    Formation of 2,6-difluorobenzoyl chloride: This can be achieved by reacting 2,6-difluorobenzoic acid with thionyl chloride.

    Coupling Reaction: The final step involves the coupling of 3-(3-chlorophenyl)-3-hydroxypropylamine with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,6-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 3-(3-chlorophenyl)-3-oxopropyl-2,6-difluorobenzamide.

    Reduction: Formation of N-[3-(3-chlorophenyl)-3-aminopropyl]-2,6-difluorobenzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,6-difluorobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,6-difluorobenzamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenethyl)-4-nitrobenzamide: Similar in structure but with a nitro group instead of hydroxyl and fluorine substitutions.

    N-(3-chlorophenyl)-3-hydroxypropyl)-3,4-difluorobenzamide: Similar but with different fluorine positions on the benzene ring.

Uniqueness

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,6-difluorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and fluorine groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF2NO2/c17-11-4-1-3-10(9-11)14(21)7-8-20-16(22)15-12(18)5-2-6-13(15)19/h1-6,9,14,21H,7-8H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASMOHSJADAKFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CCNC(=O)C2=C(C=CC=C2F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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